molecular formula C40H34N4O4 B12451875 N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis[2-(2-methylphenoxy)acetamide]

N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis[2-(2-methylphenoxy)acetamide]

Cat. No.: B12451875
M. Wt: 634.7 g/mol
InChI Key: KPZZMESRMZWWKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis[2-(2-methylphenoxy)acetamide] is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, phenyl groups, and acetamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis[2-(2-methylphenoxy)acetamide] typically involves multiple steps, starting with the preparation of the pyrimidine core. The phenyl groups are introduced through a series of substitution reactions, and the acetamide groups are added via amide bond formation. Common reagents used in these reactions include phenylboronic acid, acetic anhydride, and various catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis[2-(2-methylphenoxy)acetamide] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The phenyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis[2-(2-methylphenoxy)acetamide] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis[2-(2-methylphenoxy)acetamide] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Properties

Molecular Formula

C40H34N4O4

Molecular Weight

634.7 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[4-[6-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]-2-phenylpyrimidin-4-yl]phenyl]acetamide

InChI

InChI=1S/C40H34N4O4/c1-27-10-6-8-14-36(27)47-25-38(45)41-32-20-16-29(17-21-32)34-24-35(44-40(43-34)31-12-4-3-5-13-31)30-18-22-33(23-19-30)42-39(46)26-48-37-15-9-7-11-28(37)2/h3-24H,25-26H2,1-2H3,(H,41,45)(H,42,46)

InChI Key

KPZZMESRMZWWKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)NC(=O)COC6=CC=CC=C6C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.